molecular formula C16H14N2O2S B11835125 N-(4-Aminonaphthalen-1-yl)benzenesulfonamide CAS No. 55691-85-5

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide

Cat. No.: B11835125
CAS No.: 55691-85-5
M. Wt: 298.4 g/mol
InChI Key: RVYQWANWTUYBSQ-UHFFFAOYSA-N
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Description

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide is an organic compound with the molecular formula C16H14N2O2S It is a derivative of benzenesulfonamide and naphthalene, characterized by the presence of an amino group at the 4-position of the naphthalene ring and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminonaphthalen-1-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamine in the presence of dry pyridine or a mixture of dry acetone and pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Aminonaphthalen-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Aminonaphthalen-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives and naphthalene-based compounds. Examples include:

  • N-(4-Aminophenyl)benzenesulfonamide
  • N-(4-Aminonaphthalen-2-yl)benzenesulfonamide
  • N-(4-Nitronaphthalen-1-yl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

55691-85-5

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-aminonaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H14N2O2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-21(19,20)12-6-2-1-3-7-12/h1-11,18H,17H2

InChI Key

RVYQWANWTUYBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

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